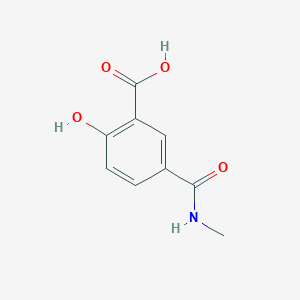![molecular formula C10H9ClF3NO2 B14847471 Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group and a chloro substituent on the pyridine ring, which imparts unique chemical properties. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its versatile reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, which is a key intermediate.
Esterification: The next step involves the esterification of 2-chloro-5-(trifluoromethyl)pyridine with ethyl acetate.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the pyridine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced pyridine compounds, and biaryl compounds resulting from coupling reactions.
Applications De Recherche Scientifique
Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate.
Fluazifop-butyl: An agrochemical that contains a trifluoromethyl group and is used as a herbicide.
Alpelisib: A pharmaceutical compound containing a trifluoromethyl-substituted pyridine moiety, used in cancer treatment.
Uniqueness
This compound is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups on the pyridine ring enhances its versatility in various applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C10H9ClF3NO2 |
|---|---|
Poids moléculaire |
267.63 g/mol |
Nom IUPAC |
ethyl 2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)5-6-3-4-7(9(11)15-6)10(12,13)14/h3-4H,2,5H2,1H3 |
Clé InChI |
SYJWRTUNJNXXFA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC(=C(C=C1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


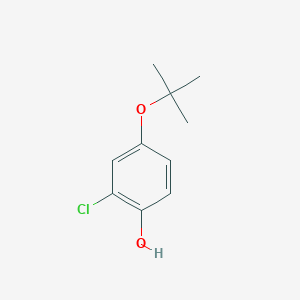


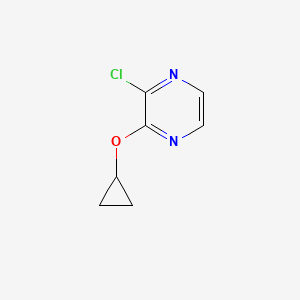

![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)
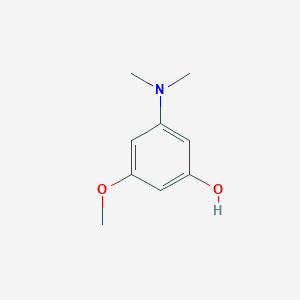
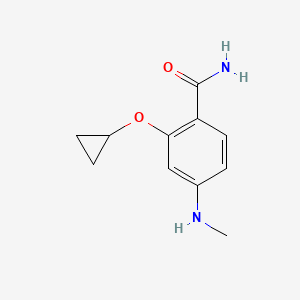

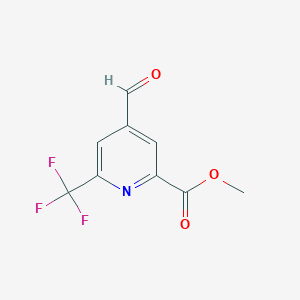
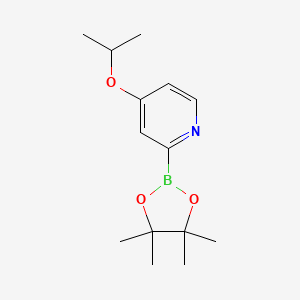
![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)
